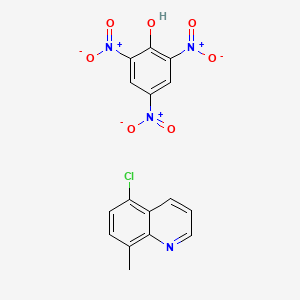![molecular formula C12H16S B14399208 {2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene CAS No. 88218-81-9](/img/structure/B14399208.png)
{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene is an organic compound that features a benzene ring substituted with a vinyl group and a sulfanyl group attached to a 2-methylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene typically involves the reaction of 2-methylpropyl mercaptan with a vinylbenzene derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or other electrophilic centers, while the vinyl group can participate in polymerization reactions. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
{2-[(2-Methylpropyl)sulfanyl]ethyl}benzene: Similar structure but with an ethyl group instead of a vinyl group.
{2-[(2-Methylpropyl)sulfanyl]propyl}benzene: Similar structure but with a propyl group instead of a vinyl group.
Uniqueness
{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene is unique due to the presence of both a vinyl group and a sulfanyl group attached to a benzene ring
Propriétés
Numéro CAS |
88218-81-9 |
|---|---|
Formule moléculaire |
C12H16S |
Poids moléculaire |
192.32 g/mol |
Nom IUPAC |
2-(2-methylpropylsulfanyl)ethenylbenzene |
InChI |
InChI=1S/C12H16S/c1-11(2)10-13-9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Clé InChI |
VTSPQXUPQSZCGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


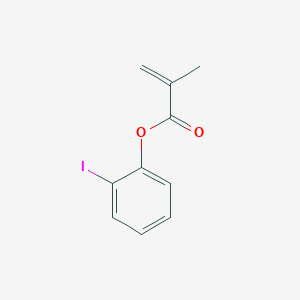
![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)
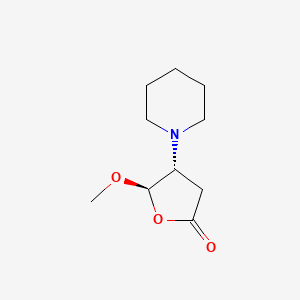
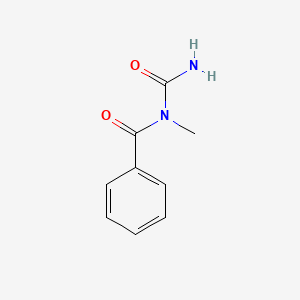

![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)
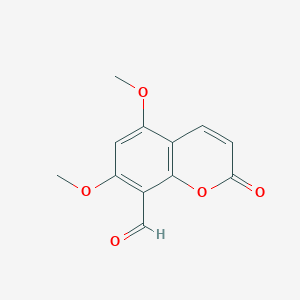
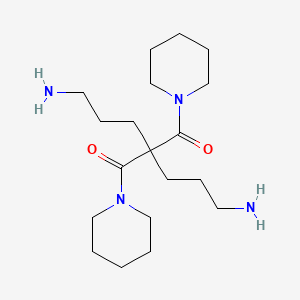
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
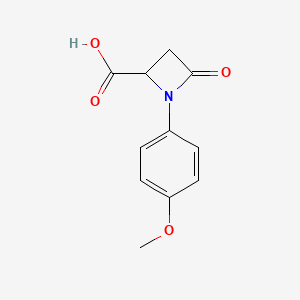
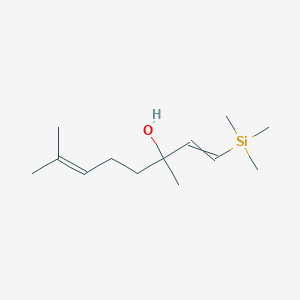
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
